molecular formula C9H4N4O4S B1279209 BTO-1 CAS No. 40647-02-7

BTO-1

Katalognummer B1279209
CAS-Nummer: 40647-02-7
Molekulargewicht: 264.22 g/mol
InChI-Schlüssel: FKRBAXZAJBBIAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BTO-1 is a compound known as a Polo-like kinase inhibitor. Polo-like kinases are a family of serine/threonine-protein kinases that play a crucial role in various cellular processes, including mitosis, cytokinesis, and the DNA damage response. This compound is commonly employed for its effectiveness in regulating processes involving phosphorylation and dephosphorylation .

Wissenschaftliche Forschungsanwendungen

BTO-1 has a wide range of scientific research applications, including:

Wirkmechanismus

BTO-1 exerts its effects by inhibiting Polo-like kinases, which are essential for various cellular processes. The inhibition of Polo-like kinases disrupts the phosphorylation and dephosphorylation of target proteins, leading to alterations in cellular processes such as mitosis and cytokinesis. This compound specifically targets the active site of Polo-like kinases, preventing their interaction with substrate proteins .

Biochemische Analyse

Biochemical Properties

5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of Polo-like kinase (Plk) . It interacts with enzymes such as Plx1, leading to the inhibition of phosphorylation processes. This interaction is crucial for understanding the compound’s potential in regulating cell division and other phosphorylation-dependent processes.

Cellular Effects

The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide on various cell types include the induction of monopolar spindles in mitotic cells . It also reduces the phosphorylation of Cdc25C in a dose-dependent manner and decreases H3 phosphorylation by approximately 20% in PTK cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide exerts its effects through the inhibition of Polo-like kinase activity . This inhibition disrupts the normal phosphorylation of target proteins, leading to alterations in cell cycle progression and mitotic spindle formation. The compound’s binding interactions with Plk and its subsequent inhibition are key to its mechanism of action.

Dosage Effects in Animal Models

The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide vary with different dosages in animal models. At higher doses, the compound has been observed to cause toxic effects, including skin and eye irritation . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BTO-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

BTO-1 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of BTO-1

This compound is unique in its specific inhibition of Polo-like kinases and its effectiveness in regulating phosphorylation and dephosphorylation processes. Its diverse impacts on cellular mechanisms, such as the formation of monopolar spindles and the disruption of Rho and Rho-GEF recruitment, highlight its distinct properties compared to other similar compounds .

Eigenschaften

IUPAC Name

5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRBAXZAJBBIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429520
Record name 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40647-02-7
Record name 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BTO-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.